molecular formula C14H10F3NO2 B564437 2-[(4-Trifluoromethyl)phenyl]-6-methyl Nicotinic Acid CAS No. 883241-16-5

2-[(4-Trifluoromethyl)phenyl]-6-methyl Nicotinic Acid

Cat. No.: B564437
CAS No.: 883241-16-5
M. Wt: 281.234
InChI Key: YUGUBPKDGLBTIX-UHFFFAOYSA-N
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Description

2-[(4-Trifluoromethyl)phenyl]-6-methyl Nicotinic Acid is a compound that features a pyridine ring substituted with a methyl group at the 6-position, a trifluoromethyl group at the 4-position of the phenyl ring, and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Trifluoromethyl)phenyl]-6-methyl Nicotinic Acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Trifluoromethyl)phenyl]-6-methyl Nicotinic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

2-[(4-Trifluoromethyl)phenyl]-6-methyl Nicotinic Acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)pyridine-3-carboxylic acid: Similar structure but lacks the methyl group at the 6-position.

    2-(Trifluoromethyl)pyridine-3-carboxylic acid: Similar structure but the trifluoromethyl group is at the 2-position instead of the 4-position.

    6-(Trifluoromethyl)pyridine-3-carboxylic acid: Similar structure but lacks the phenyl group

Uniqueness

2-[(4-Trifluoromethyl)phenyl]-6-methyl Nicotinic Acid is unique due to the presence of both the trifluoromethyl group and the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance the compound’s stability, lipophilicity, and ability to interact with various molecular targets.

Biological Activity

2-[(4-Trifluoromethyl)phenyl]-6-methyl Nicotinic Acid is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a nicotinic acid backbone with a trifluoromethyl group and a phenyl ring, which may influence its interaction with biological targets. The presence of the trifluoromethyl group is known to enhance lipophilicity and metabolic stability, potentially increasing the compound's bioavailability.

This compound is believed to interact with nicotinic acetylcholine receptors (nAChRs), which are critical in various neurological processes. Studies indicate that compounds with similar structures can act as agonists or antagonists at these receptors, influencing neurotransmitter release and neuronal excitability.

2. Inhibitory Activities

Research has shown that related compounds exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are involved in neurotransmitter degradation. For instance, a study reported that halogenated coumarin–chalcones demonstrated selective inhibition of AChE and BChE, suggesting potential for similar activity in trifluoromethyl-substituted nicotinic acids .

Biological Activity Data

Activity IC50 (µM) Reference
AChE Inhibition0.69
BChE Inhibition<10
MAO-B Inhibition0.51
Neuroprotective EffectsN/A

Case Study 1: Neuroprotective Effects

In an experimental model, compounds structurally related to this compound were evaluated for their neuroprotective properties against oxidative stress. The results indicated that these compounds could attenuate H₂O₂-induced cellular damage by scavenging reactive oxygen species (ROS), highlighting their potential utility in neurodegenerative diseases .

Case Study 2: Synthesis and Biological Evaluation

A recent study synthesized derivatives of trifluoromethyl-nicotinic acids and assessed their biological activity against various targets including nAChRs. The findings demonstrated that certain derivatives exhibited enhanced selectivity and potency, suggesting that modifications to the trifluoromethyl group could lead to improved therapeutic profiles .

Properties

IUPAC Name

6-methyl-2-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO2/c1-8-2-7-11(13(19)20)12(18-8)9-3-5-10(6-4-9)14(15,16)17/h2-7H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUGUBPKDGLBTIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C(=O)O)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10652690
Record name 6-Methyl-2-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883241-16-5
Record name 6-Methyl-2-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-Methyl-2-(4-trifluoromethyl-phenyl)nicotinic acid methyl ester (7.26 g) was dissolved in methanol (30 mL). 4M sodium hydroxide (7.2 mL) was added thereto at 0° C. under cooling. The mixture was stirred at 45° C. for 3 hours. Water (30 mL) was added to the mixture at 0° C. under cooling, followed by acidification (pH=3) with 1M hydrochloric acid (about 30 mL) to give the precipitate. The precipitate was filtered and dried to give the title compound as a colorless solid (6.5 g). 1H-NMR (δ, 300 MHz, CDCl3): 2.66 (3H, s), 7.61 (2H, d, J=8.3 Hz), 7.67 (2H, d, J=8.3 Hz), 7.27 (1H, d, J=7.9 Hz), 8.18 (1H, d, J=7.9 Hz)
Name
6-Methyl-2-(4-trifluoromethyl-phenyl)nicotinic acid methyl ester
Quantity
7.26 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
7.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four

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